molecular formula C72H105N19O20 B048977 Galanin (1-15) CAS No. 112747-70-3

Galanin (1-15)

Cat. No. B048977
CAS RN: 112747-70-3
M. Wt: 1556.7 g/mol
InChI Key: LOXLDVDBPRBBLT-GDRYISODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanin (1-15) is a fragment of the neuropeptide Galanin, which is a 29 amino acid peptide widely distributed in neurons within the central nervous system . Galanin exerts its biological activities through three different G protein-receptors and participates in a number of functions, including mood regulation . It exhibits various physiological activities, such as effects on hormones release, smooth muscles contractions, gastric acid secretion, neurons degeneration and feeding .


Synthesis Analysis

Several new 15-amino-acid-residue galanin fragment analogues modified in positions: 6, 8, 9, 10, 11 have been designed and tested for their effects on glucose-induced insulin secretion from isolated rat pancreatic islets of Langerhans .


Molecular Structure Analysis

The human galanin precursor is 104 amino acid (aa) residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (GMAP; aa 63-104) at the C-terminus . The molecular weight of Galanin (1-15) is 1556.7 g/mol .


Chemical Reactions Analysis

Galanin (1-15) has been found to have an inhibitory effect on glucose-induced insulin secretion from the pancreatic beta-cells . Some analogues derived from GAL (1-15)NH (2) peptide: [Phe (9)]GAL (1-15)NH (2) and [Pro (11)]GAL (1-15)NH (2) were found to be the potent antagonists against this inhibitory effect .


Physical And Chemical Properties Analysis

The IUPAC name of Galanin (1-15) is glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparagyl-L-seryl-L-alanyl-glycyl-L-tyrosyl-L-leucyl-L-leucyl-glycyl-L-prolyl-L-histidyl-L-alanine . The InChIKey of Galanin (1-15) is LOXLDVDBPRBBLT-GDRYISODSA-N .

Scientific Research Applications

  • Neurological and Seizure Disorders : Galanin receptor agonists like galnon have shown promise in reducing seizure severity and increasing latency in mice, as well as shortening the duration of self-sustaining status epilepticus in rats (Saar et al., 2002). Additionally, targeting galanin receptors could be beneficial in treating various neurological diseases, including Alzheimer's disease, mood disorders, and anxiety (Mitsukawa et al., 2008).

  • Endocrine Functions : Galanin plays a role in the regulation of hormone release, such as stimulating growth hormone release in rats (Ottlecz et al., 1986). It has diverse biological effects, including modulation of insulin and growth hormone secretion, which might contribute to its species-specific actions (Evans & Shine, 1991).

  • Metabolic Diseases : Galanin and its family may play a role in regulating glucose metabolism and could help alleviate insulin resistance, potentially reducing the risk of type 2 diabetes mellitus (Fang et al., 2019).

  • Pain and Nociception : Galanin receptor agonists have therapeutic applications in treating chronic pain. Its actions at the spinal level, mediated by GalR2 receptors, have a nociceptive role, while its antiallodynic effect on neuropathic pain is mediated by GalR1 receptors (Liu et al., 2001).

  • Mood Regulation and Mental Health : Galanin and Galanin(1-15) are involved in mood regulation and may represent new treatment strategies for depression-like behaviors (Millón et al., 2017).

  • Cardioprotection : Galanin G1 has been found to have cardioprotective activity against myocardial ischemia-reperfusion injury, suggesting a promising treatment strategy for ischemic heart disease (Timotin et al., 2017).

Mechanism of Action

Galanin predominantly acts as an inhibitory, hyper-polarizing neuromodulator . It has a role in mediating food intake, memory, sexual behavior, nociception and is also associated with diseases such as Alzheimer’s disease, epilepsy, diabetes mellitus, and chronic pain . The mechanism of this action involves changes in GALR expression and also in immediate-early gene C-Fos and receptors-internalization-related gene Rab5 in the striatum .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXLDVDBPRBBLT-GDRYISODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H105N19O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150160
Record name Galanin (1-15)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanin (1-15)

CAS RN

112747-70-3
Record name Galanin (1-15)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanin (1-15)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanin (1-15)
Reactant of Route 2
Galanin (1-15)
Reactant of Route 3
Galanin (1-15)
Reactant of Route 4
Galanin (1-15)
Reactant of Route 5
Galanin (1-15)
Reactant of Route 6
Galanin (1-15)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.